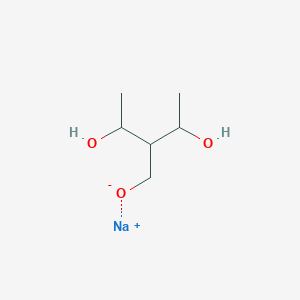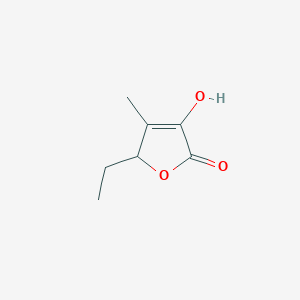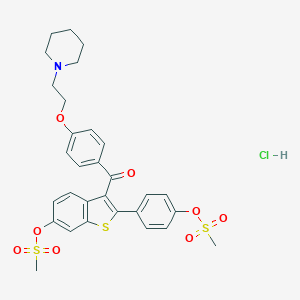
雷洛昔芬杂质 1
描述
Raloxifene Impurity 1: Comprehensive Analysis
Raloxifene is a selective estrogen receptor modulator (SERM) known for its clinical efficacy in preventing postmenopausal osteoporosis. It mimics estrogen's effects on the cardiovascular system, primarily through direct actions on the vascular wall. Studies have shown that raloxifene can acutely stimulate nitric oxide (NO) release from human endothelial cells, which is a crucial factor in vascular health. This effect is mediated by an activation of endothelial nitric oxide synthase (eNOS) and is dependent on estrogen receptor interaction, as evidenced by the inhibition of this effect by the estrogen receptor antagonist ICI 182,780 .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of raloxifene or its impurities, they do provide insight into its biochemical interactions. Raloxifene's ability to inhibit human liver aldehyde oxidase significantly is noteworthy. This enzyme is responsible for the oxidation of various substrates, and raloxifene's inhibition of this enzyme could have implications for its synthesis and metabolism, potentially affecting the formation of impurities .
Molecular Structure Analysis
Raloxifene's molecular structure contributes to its biological activity and its interaction with enzymes. The bisphenol structure with a hydrophobic group on the 3-position of the benzothiophene ring system is crucial for its inhibitory potency against aldehyde oxidase . This structural feature may also be relevant when considering the formation and reactivity of impurities such as "Raloxifene Impurity 1."
Chemical Reactions Analysis
Raloxifene's chemical interactions include its role as an uncompetitive inhibitor of aldehyde oxidase-catalyzed reactions. It is also a noncompetitive inhibitor of the reduction reaction of a hydroxamic acid-containing compound. These interactions suggest that raloxifene can affect the metabolism of other drugs and may also influence the formation of its own impurities through its interaction with metabolic enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of raloxifene, such as its solubility, stability, and reactivity, are essential for understanding its pharmacokinetics and pharmacodynamics. Although the papers provided do not detail these properties, they do indicate that raloxifene's effects on inflammation and enzyme inhibition are dose-dependent . This suggests that the impurity profile of raloxifene, including "Raloxifene Impurity 1," would be influenced by these properties.
Relevance to Case Studies
Raloxifene's effects have been studied in various biological contexts. For instance, it has been shown to reduce carrageenan-induced acute inflammation in both normal and ovariectomized rats, indicating its anti-inflammatory properties. This effect is associated with a decrease in edema, polymorphonuclear cell infiltration, and the expression of inflammatory markers such as cyclooxygenase-2 and inducible nitric oxide synthase. These findings are relevant when considering the potential biological activities of raloxifene impurities, which may also interact with these inflammatory pathways .
科学研究应用
雷洛昔芬杂质的鉴定和表征
研究已在合成过程中鉴定出盐酸雷洛昔芬中的各种杂质,包括雷洛昔芬-N-氧化物(杂质 1)。这些杂质使用高效液相色谱法检测,并通过光谱数据表征(Reddy 等人,2012)。
赋形剂在杂质形成中的作用
一项研究重点关注了赋形剂在雷洛昔芬-赋形剂二元混合物中生成 N-氧化物衍生物(雷洛昔芬杂质 1)的作用。这项研究提供了对氧化过程和这种特定杂质形成的见解(Yarkala 等人,2009)。
杂质预防的控制策略
一项重要的研究概述了控制雷洛昔芬杂质形成的策略。它确定了增加雷洛昔芬转化为其 N-氧化物形式的特定条件,为开发此类杂质的预防方法提供了依据(Hartauer 等人,2000)。
对药物质量和稳定性的影响
对盐酸雷洛昔芬质量控制的研究强调了检测雷洛昔芬杂质 1 等杂质的重要性。该研究开发了在考虑此类杂质存在的情况下确保药物稳定性和质量的方法(Trontelj 等人,2005)。
雷洛昔芬杂质的环境归宿
一项研究调查了盐酸雷洛昔芬的环境归宿,包括其杂质如雷洛昔芬杂质 1,提供了这些化合物在不同环境条件下如何行为和降解的见解(Teeter & Meyerhoff,2002)。
生物活化和酶抑制
关于雷洛昔芬生物活化的研究强调,细胞色素 P450 3A4 被雷洛昔芬抑制,表明活性代谢物如雷洛昔芬杂质 1 参与失活过程。这项研究阐明了雷洛昔芬及其杂质的代谢途径(Chen 等人,2002)。
属性
IUPAC Name |
[4-[6-methylsulfonyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO8S3.ClH/c1-41(33,34)38-24-12-8-22(9-13-24)30-28(26-15-14-25(20-27(26)40-30)39-42(2,35)36)29(32)21-6-10-23(11-7-21)37-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLEUFZZQAEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene Impurity 1 | |
CAS RN |
84449-85-4 | |
| Record name | [6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-[(methylsulfonyl)oxy]-2-[4- [(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


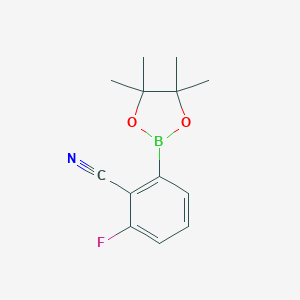
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
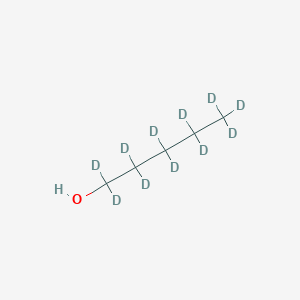
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
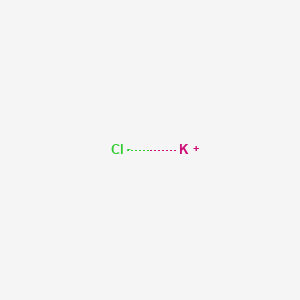
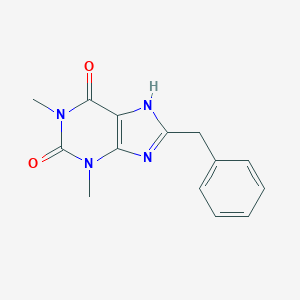
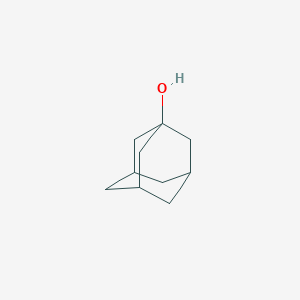
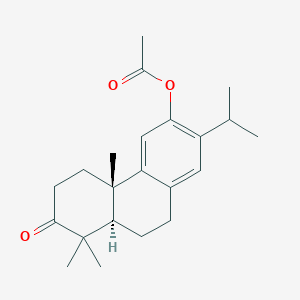
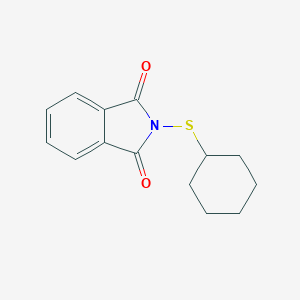
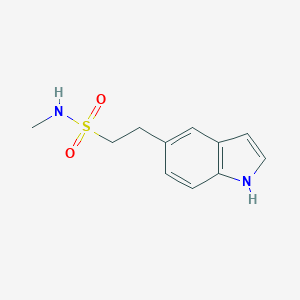
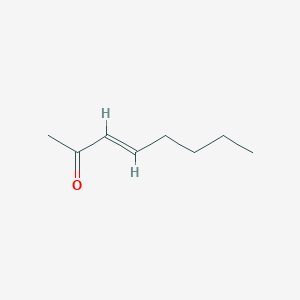
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)
